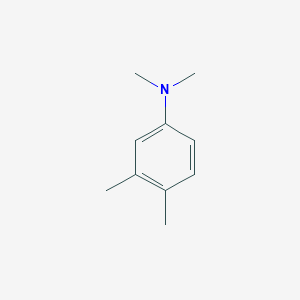

n,n,3,4-Tetramethylaniline

Description

Structural and Electronic Characteristics of Methylated Aniline (B41778) Derivatives

The structure of N,N,3,4-Tetramethylaniline features a combination of electron-donating groups attached to the aromatic ring. The dimethylamino group is a strong electron-donating group due to the presence of the nitrogen's lone pair of electrons, which can be delocalized into the benzene (B151609) ring through resonance. Additionally, the two methyl groups at the 3 and 4 positions are also electron-donating, albeit weaker, through an inductive effect.

This combination of electron-donating substituents significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to aniline itself. The increased electron density on the nitrogen atom of the dimethylamino group also enhances the basicity of the molecule compared to aniline.

The steric hindrance introduced by the methyl groups, particularly the one at the 3-position, can influence the orientation of the dimethylamino group and, consequently, the extent of resonance with the aromatic ring. In highly substituted anilines, such as N,N,2,6-tetramethylaniline, significant steric hindrance can force the dimethylamino group out of the plane of the benzene ring, which inhibits resonance and can, in some cases, lead to an increase in basicity as the nitrogen's lone pair is more available for protonation. doubtnut.comquora.com While the steric hindrance in this compound is less pronounced than in its 2,6-disubstituted isomer, it is still a factor that can modulate its chemical properties.

Contextualization within Aromatic Amine Research

Aromatic amines are a cornerstone of industrial organic chemistry, serving as precursors to a vast array of products, including dyes, polymers, and pharmaceuticals. wikipedia.org The study of substituted anilines, such as this compound, is pivotal for fine-tuning the chemical and physical properties of these end products.

Research on methylated anilines often focuses on understanding how the number and position of methyl groups affect the reactivity and selectivity of chemical transformations. For instance, the increased electron density in this compound makes it a more reactive nucleophile than aniline in many reactions.

The precursor to this compound, 3,4-xylidine, is a significant compound in its own right, notably as a starting material in the synthesis of riboflavin (B1680620) (vitamin B2). wikipedia.org The N,N-dimethylation of 3,4-xylidine to form the title compound alters its solubility, basicity, and reactivity, opening up different avenues for its application in chemical synthesis. For example, N,N-dimethylated anilines are used as catalysts and intermediates in various organic reactions.

Historical Perspectives on this compound Studies

The history of this compound is intrinsically linked to the development of synthetic methods for its precursor, 3,4-xylidine. Early methods for the synthesis of 3,4-xylidine involved the nitration of o-xylene (B151617) followed by reduction. google.com However, this method often resulted in a mixture of isomers, necessitating tedious separation procedures.

A significant advancement came with the development of methods for the selective synthesis of 3,4-xylidine. One such method involves the catalytic hydrogenation and dechlorination of 3-chloromethyl-4-methylnitrobenzene. google.com Another approach involves the reaction of 4-bromo-o-xylene (B1216868) with ammonia.

The N,N-dimethylation of anilines is a well-established transformation in organic chemistry. Historically, methods such as the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), have been employed. More contemporary methods may involve the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide. The synthesis of this compound would typically proceed via the N,N-dimethylation of 3,4-xylidine using one of these established methods. While specific historical studies focusing exclusively on this compound are not widely documented, its synthesis and properties can be understood within the broader historical context of the development of xylidines and N,N-dimethylated aromatic amines.

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 6945-36-4 | C10H15N | 149.23 | Not available | Not available |

| 3,4-Xylidine | 95-64-7 | C8H11N | 121.18 | 226 | 51 |

| N,N,3,5-Tetramethylaniline | 4913-13-7 | C10H15N | 149.23 | 226-228 | Not available |

| N,N,2,6-Tetramethylaniline | 769-06-2 | C10H15N | 149.23 | Not available | Not available |

Structure

3D Structure

Properties

CAS No. |

770-03-6 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N,N,3,4-tetramethylaniline |

InChI |

InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)7-9(8)2/h5-7H,1-4H3 |

InChI Key |

LKNDYQNNDRTHFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n,3,4 Tetramethylaniline and Analogues

Classical Approaches for N-Methylation of Anilines

Traditional methods for the synthesis of N,N-dimethylated anilines, including N,N,3,4-tetramethylaniline, have been well-established for decades. These approaches often rely on readily available starting materials and straightforward reaction conditions.

Reduction of Nitro-Tetramethylbenzene Precursors

A common strategy involves the nitration of a suitable tetramethylbenzene precursor, followed by the reduction of the resulting nitro group to an amine. For the synthesis of this compound, this would conceptually begin with 1,2,4-trimethylbenzene. Nitration would introduce a nitro group, which could then be reduced to the corresponding aniline (B41778) (3,4,5-trimethylaniline). Subsequent N-methylation would yield the final product.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. youtube.com This process typically utilizes a metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen gas. rsc.orgnih.gov The reaction is generally efficient and clean, producing water as the primary byproduct. One-pot syntheses have been developed for the direct conversion of nitroaromatics to N,N-dimethylanilines using methanol (B129727) as both a hydrogen source and an alkylating agent over catalysts like Raney-Ni®. rsc.org

N-Alkylation Reactions Utilizing Methanol as Alkylation Reagent

The direct N-alkylation of anilines with methanol represents an atom-economical approach to synthesizing N-methylated anilines. researchgate.netalfa-chemistry.com This method is attractive due to the low cost and renewable nature of methanol. researchgate.net The reaction is typically carried out in the vapor phase at elevated temperatures over a variety of solid acid catalysts, such as γ-alumina, zeolites, and metal oxides. researchgate.netacs.org The industrial production of N,N-dimethylaniline often employs this method. alfa-chemistry.com

The process involves a series of reversible reactions where methanol acts as the methylating agent. alfa-chemistry.com While effective, this method can sometimes lead to a mixture of N-methylated and N,N-dimethylated products, as well as C-alkylation of the aromatic ring at higher temperatures. researchgate.net To enhance selectivity and yield, various catalytic systems have been explored, including those based on ruthenium, iridium, and copper. researchgate.netscite.airsc.orgacs.orgacs.orgrsc.org For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under milder conditions. rsc.org

Amine Methylation with Specific Reagents (e.g., Iodomethane)

A classic and highly effective method for the N-methylation of amines is the use of an alkylating agent like iodomethane (B122720) (methyl iodide). sci-hub.sewikipedia.org This reaction, often referred to as the Hofmann exhaustive methylation when taken to the quaternary ammonium (B1175870) salt stage, involves the direct reaction of the amine with an excess of iodomethane. libretexts.orgyale.edu The reaction proceeds through successive methylation steps, from the primary or secondary amine to the tertiary amine and potentially to the quaternary ammonium salt. yale.edu

To control the degree of methylation and avoid the formation of quaternary salts, the reaction conditions can be modified. For example, using a base like potassium carbonate can facilitate the reaction. spbu.ru However, a significant drawback of using reagents like iodomethane is their high toxicity and the generation of stoichiometric amounts of salt byproducts. chimia.ch More recent variations have explored the use of solid inorganic bases like lithium nitride (Li3N) or lithium oxide (Li2O) to promote the methylation of less reactive arylamines with [11C]methyl iodide, particularly for applications in radiolabeling. nih.gov

Advanced and Green Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" protocols aim to reduce waste, avoid toxic reagents, and utilize milder reaction conditions.

Direct Reductive N-Methylation using Formic Acid

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using a mixture of formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.comyoutube.comambeed.com This reaction is a type of reductive amination where formaldehyde provides the methyl group and formic acid acts as the reducing agent. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgyoutube.com

The reaction typically proceeds by first forming an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. jk-sci.com The irreversible loss of carbon dioxide drives the reaction forward. wikipedia.org This method is generally performed in an aqueous solution near boiling point. wikipedia.org While effective, variations of this reaction have been developed using alternative reducing agents like sodium cyanoborohydride. spbu.ruwikipedia.org

Catalyst Systems in N-Methylation (e.g., Transition-Metal-Free Conditions, Inorganic Base Catalysis)

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of N-methylation reactions. A notable advancement is the development of transition-metal-free methylation procedures. One such method utilizes formaldehyde as both the reductant and the carbon source for the N,N-dimethylation of anilines, particularly those with electron-donating substituents. chimia.chnih.govresearchgate.net

Furthermore, the use of simple inorganic bases to catalyze the direct reductive N-methylation of amines has gained traction. nih.gov For instance, protocols using polymethylhydrosiloxane (B1170920) (PMHS) as a non-toxic and stable reducing agent in the presence of an inorganic base and CO2 as a C1 source have been reported. scite.ai Copper-catalyzed protocols have also been established for the reductive methylation of amines using formic acid as the C1 source and phenylsilane (B129415) as the reductant under mild conditions. acs.org These catalytic approaches offer greener alternatives to traditional methods, often proceeding with high efficiency and selectivity under milder conditions.

Data Tables

Table 1: Comparison of Classical N-Methylation Methods

| Method | Reagents | Advantages | Disadvantages |

| Reduction of Nitro Precursors | Nitrating agent, H2, Metal catalyst (e.g., Pd/C) youtube.comrsc.orgnih.gov | Utilizes readily available starting materials. rsc.org | Multi-step process. |

| N-Alkylation with Methanol | Methanol, Solid acid catalyst alfa-chemistry.comresearchgate.netacs.org | Atom-economical, uses inexpensive reagent. researchgate.net | Can lead to product mixtures, requires high temperatures. researchgate.net |

| Methylation with Iodomethane | Iodomethane, Base sci-hub.sewikipedia.orgspbu.ru | Highly effective and direct. sci-hub.se | Toxic reagent, produces salt waste. chimia.ch |

Table 2: Overview of Advanced and Green Synthesis Protocols

| Method | Key Features | Catalyst/Reagents | Benefits |

| Direct Reductive N-Methylation | Eschweiler-Clarke reaction wikipedia.orgjk-sci.comyoutube.com | Formaldehyde, Formic acid | Stops at tertiary amine, avoids quaternary salts. wikipedia.orgyoutube.com |

| Transition-Metal-Free Methylation | Formaldehyde as reductant and carbon source chimia.chnih.govresearchgate.net | Formaldehyde, K2CO3 | Avoids use of metal catalysts. chimia.ch |

| Inorganic Base Catalysis | Utilizes simple inorganic bases nih.govscite.ai | CO2, PMHS, Inorganic base | Green, uses non-toxic reagents. scite.ai |

| Copper-Catalyzed Methylation | Mild reaction conditions acs.org | Formic acid, Phenylsilane, Copper catalyst | Non-noble metal catalyst. acs.org |

Scalability and Industrial Implications of this compound Production

The industrial-scale production of this compound is predicated on cost-effective and efficient methods for synthesizing its precursors, namely 3,4-dimethylaniline (B50824) and an appropriate methylating agent. The processes employed for the large-scale synthesis of analogous compounds like N,N-dimethylaniline offer significant insights into potential industrial routes.

For the N-alkylation step, methanol is the preferred methylating agent in industry over alternatives like methyl iodide or dimethyl sulfate (B86663) due to its lower cost and wider availability. youtube.comalfa-chemistry.com Industrial production of N,N-dimethylaniline from aniline and methanol is typically carried out using either a liquid-phase or a gas-phase process. alfa-chemistry.com

Liquid-Phase Method: This process involves reacting aniline and methanol in an autoclave at high temperatures (e.g., 210-225°C) and pressures (e.g., 3-3.3 MPa) in the presence of a catalyst like sulfuric acid. alfa-chemistry.com While this method can achieve high yields (up to 96% based on aniline), it necessitates the use of corrosion-resistant, high-pressure equipment, which represents a significant capital investment. alfa-chemistry.com

Gas-Phase Method: An alternative involves passing a mixed vapor of aniline and methanol over a solid catalyst at high temperatures (e.g., 320°C) under atmospheric pressure. This method can achieve very high conversion rates (99.5%) and product yields (98%), potentially offering lower equipment costs compared to the high-pressure liquid-phase process. alfa-chemistry.com

For the synthesis of the 3,4-dimethylaniline core, traditional routes starting from o-xylene (B151617) face challenges with isomer separation that can complicate industrial scale-up. google.com More scalable methods have been developed. One patented method describes the ammonolysis of 4-bromo-ortho-xylene at elevated temperature and pressure in the presence of a copper catalyst. google.com This route is advantageous as it produces the desired 3,4-dimethylaniline isomer-free, which is crucial for applications requiring high purity, such as in the synthesis of riboflavin (B1680620). google.com Another scalable method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene. A key innovation in this area is the use of a water-soluble palladium complex catalyst that can be recycled, improving the economic and environmental profile of the process. google.com

The industrial production of this compound would likely integrate these technologies, involving the synthesis of 3,4-dimethylaniline via a regioselective route followed by N-methylation using methanol in a high-throughput continuous (gas-phase) or batch (liquid-phase) reactor system.

The following table outlines key parameters for the industrial production of relevant aniline analogues.

| Product | Method | Reactants | Catalyst | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| N,N-Dimethylaniline | Liquid-Phase Alkylation | Aniline, Methanol | Sulfuric Acid | 210–215°C, 3–3.3 MPa | 96% | alfa-chemistry.com |

| N,N-Dimethylaniline | Gas-Phase Alkylation | Aniline, Methanol | Sulfate / Glass | 320°C, Atmospheric Pressure | 98% (Yield), 99.5% (Conversion) | alfa-chemistry.com |

| 3,4-Dimethylaniline | Ammonolysis | 4-bromo-ortho-xylene, Ammonia | Copper | ~200°C, 900-1000 psi | 79% | google.com |

| 3,4-Dimethylaniline | Catalytic Hydrogenation | 3-chloromethyl-4-methylnitrobenzene, H₂ | Water-soluble Pd complex | Alkaline two-phase conditions | Not specified, but catalyst is recyclable. | google.com |

Chemical Reactivity and Mechanistic Investigations of N,n,3,4 Tetramethylaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of N,N,3,4-tetramethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the powerful dimethylamino group and two methyl groups.

The dimethylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic π-system through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. The methyl groups at the 3- and 4-positions are also activating groups, albeit weaker than the dimethylamino group, and they further increase the electron density of the ring through an inductive effect.

The directing influence of these groups on incoming electrophiles is synergistic. The powerful ortho, para-directing effect of the dimethylamino group would primarily direct electrophiles to the 2- and 6-positions. The methyl group at position 3 would direct to its ortho (2- and 4-) and para (6-) positions, while the methyl group at position 4 would direct to its ortho (3- and 5-) and para (1- or the position of the dimethylamino group) positions. The combined effect of these groups strongly activates the positions ortho to the dimethylamino group (positions 2 and 6) and the position ortho to the 4-methyl group and meta to the 3-methyl group (position 5). Steric hindrance from the existing methyl groups might influence the regioselectivity of the substitution, potentially favoring the less sterically hindered positions.

Interactive Data Table: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups Influencing Position | Expected Reactivity |

| 2 | ortho to -N(CH₃)₂, ortho to 3-CH₃ | Highly Activated |

| 5 | meta to -N(CH₃)₂, ortho to 4-CH₃, meta to 3-CH₃ | Activated |

| 6 | ortho to -N(CH₃)₂, meta to 4-CH₃, para to 3-CH₃ | Highly Activated |

The nitration of aromatic amines like this compound is a classic example of electrophilic aromatic substitution. However, the reaction conditions significantly impact the outcome. In the presence of a strong acid mixture, such as nitric acid and sulfuric acid, the basic nitrogen atom of the dimethylamino group is protonated to form an anilinium ion [-NH(CH₃)₂⁺].

This protonated group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Consequently, direct nitration of this compound under strongly acidic conditions would be expected to yield a significant amount of the product where the nitro group is introduced at a position meta to the dimethylamino group (position 5). The activating effect of the two methyl groups on the ring would still be present, but the deactivating effect of the anilinium group would dominate the regioselectivity.

A patent describing the nitration of N-alkyl-3,4-xylidines (structurally similar to this compound) indicates that dinitration can be achieved by reacting the xylidine with a large excess of nitric acid at low temperatures, suggesting the high reactivity of the ring even when the amino group is protonated.

Nucleophilic Reactivity Profiles

The lone pair of electrons on the nitrogen atom of the dimethylamino group confers nucleophilic character to this compound.

This compound can act as a nucleophile in substitution reactions, for example, by attacking an electrophilic carbon atom. The nucleophilicity of the nitrogen atom is a key factor in these reactions. This reactivity is analogous to that of other tertiary aromatic amines.

The methyl groups on both the nitrogen atom and the aromatic ring influence the nucleophilicity of the molecule. The two methyl groups on the nitrogen atom increase the electron density on the nitrogen through an inductive effect, making it a stronger nucleophile compared to aniline (B41778). The methyl groups on the aromatic ring also contribute to increasing the electron density of the entire molecule, which can further enhance the nucleophilicity of the nitrogen atom.

However, steric hindrance around the nitrogen atom can also play a role. While the methyl groups on the nitrogen are relatively small, the presence of a methyl group at the 3-position on the ring could introduce some steric hindrance, potentially affecting the rate of reaction with bulky electrophiles.

Oxidation and Reduction Pathways

The dimethylamino group in this compound is susceptible to oxidation. Studies on substituted N,N-dimethylanilines have shown that oxidation can occur via N-demethylation or N-oxide formation. Cytochrome P-450 enzymes, for instance, are known to catalyze the oxidative N-demethylation of N,N-dimethylanilines. The reaction is believed to proceed through an initial electron-transfer step. Another oxidant, dimethyldioxirane, has been shown to oxidize N,N-dimethylanilines to their corresponding N-oxides.

Information regarding the specific reduction pathways of this compound is less documented in readily available literature. In general, the aromatic ring of anilines can be reduced under certain conditions, but this typically requires high pressure and specific catalysts. The dimethylamino group itself is generally stable to reduction. It is plausible that under forcing conditions, the aromatic ring could be hydrogenated.

Advanced Reaction Pathways Involving this compound and its Analogues

Recent research has illuminated the diverse reactivity of this compound and its analogues, particularly in the realm of carbon-hydrogen (C-H) bond activation and functionalization. These advanced synthetic methodologies provide powerful tools for the construction of complex molecular architectures from readily available aniline derivatives.

Palladium-Catalyzed C-H Olefination of Aniline Derivativesresearchgate.netnih.govnih.gov

A significant advancement in the functionalization of aniline derivatives has been the development of a highly para-selective C-H olefination reaction utilizing a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.govnih.govacs.org This catalytic system demonstrates remarkable efficiency and a broad substrate scope, accommodating a variety of aniline derivatives, including tertiary, secondary, and primary anilines. nih.govnih.govacs.org The reaction proceeds under mild conditions and can be performed under aerobic conditions, highlighting its operational simplicity and potential for scalability. nih.govnih.govacs.org

The general scheme for this transformation involves the reaction of an aniline derivative with an olefin in the presence of a palladium acetate (Pd(OAc)₂) catalyst and a specific S,O-ligand, 3-methyl-2-(phenylthio)butanoic acid. researchgate.netacs.org This system has proven to be a significant improvement over previously reported methods, which often required harsh reaction conditions or were limited to unsubstituted tertiary anilines. acs.org

The bidentate S,O-ligand is crucial for the success of this C-H olefination reaction, playing a pivotal role in both the efficiency and the high para-selectivity observed. nih.govacs.orgacs.org The ligand is believed to accelerate the reaction and influence the site-selectivity of the C-H activation process. nih.govacs.org In the absence of the S,O-ligand, the reaction of N,N-dimethylaniline, a close analogue of this compound, shows significantly lower efficiency. acs.org The presence of the S,O-ligand dramatically improves the substrate scope, allowing for the olefination of a wide range of anilines, including those with electron-withdrawing groups. nih.govacs.org

The high para-selectivity is a key feature of this catalytic system. For many aniline derivatives, the olefination occurs almost exclusively at the para position. researchgate.net This selectivity is attributed to the electronic properties of the substrate, with the reaction favoring the most electron-rich position in the arene. nih.govacs.org The S,O-ligand appears to enhance this inherent electronic preference, leading to the observed high regioselectivity. nih.gov

Kinetic isotope effect (KIE) studies are instrumental in elucidating the mechanism of C-H bond activation. The KIE is determined by comparing the reaction rates of a substrate with that of its isotopically labeled counterpart, typically with deuterium replacing hydrogen at the reactive site. pkusz.edu.cnbaranlab.org A primary KIE value greater than one indicates that the C-H bond is broken in the rate-determining step of the reaction. pkusz.edu.cn

In the context of C-H activation reactions, large KIE values are often observed, which can suggest a mechanism involving hydrogen atom transfer or concerted proton-electron transfer. nih.govnih.gov The magnitude of the KIE can provide insights into the transition state geometry and the nature of the C-H bond cleavage. nih.gov For instance, unusually large KIEs can be indicative of quantum mechanical tunneling, where a proton passes through the activation barrier rather than over it. nih.govnih.gov While specific KIE studies on this compound in this particular Pd/S,O-ligand catalyzed olefination were not detailed in the provided context, the general principles of KIE analysis are fundamental to understanding the C-H activation step in such transformations. pkusz.edu.cn

Competition experiments are a valuable tool for assessing the relative reactivity of different substrates and for probing the electronic and steric effects on the reaction. In the context of the palladium-catalyzed C-H olefination, competition reactions between different aniline derivatives would provide insights into the factors governing the reaction rate and selectivity. acs.org

The substrate scope of this Pd/S,O-ligand catalyzed C-H olefination is notably broad. nih.govnih.govacs.org The reaction is not limited to simple tertiary anilines but also accommodates a variety of substitution patterns on the aromatic ring and the nitrogen atom. nih.govnih.gov This includes anilines bearing both electron-donating and electron-withdrawing groups. nih.govacs.org The ability to functionalize a wide array of aniline derivatives underscores the versatility and synthetic utility of this methodology. nih.gov

Table 1: Substrate Scope of Palladium-Catalyzed para-C-H Olefination of Tertiary Aniline Derivatives

| Substrate | Product | Yield (%) | Selectivity (para:other) |

| N,N-Dimethylaniline | para-olefinated N,N-dimethylaniline | 85 | >99:1 |

| N,N-Diethylaniline | para-olefinated N,N-diethylaniline | 81 | >99:1 |

| N,N-Dibenzylaniline | para-olefinated N,N-dibenzylaniline | 73 | >99:1 |

| 1-Phenylpyrrolidine | para-olefinated 1-phenylpyrrolidine | 82 | >99:1 |

| 4-Phenylmorpholine | para-olefinated 4-phenylmorpholine | 65 | 95:5 |

| N-Methyldiphenylamine | para-olefinated N-methyldiphenylamine | 60 | 91:9 |

Data sourced from a study on para-selective C-H olefination of aniline derivatives. nih.gov

Michael Addition Reactions with Related Trimethylanilineswikipedia.orgmasterorganicchemistry.comresearchgate.net

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com While traditionally employing enolates as nucleophiles, the scope of this reaction has expanded to include a wider range of donors. researchgate.netorganic-chemistry.org In the context of aniline derivatives, N,N-dialkylanilines can act as homoaromatic C-H nucleophiles in Michael addition reactions, particularly with electron-deficient olefins like nitrostyrenes. researchgate.net

A study has demonstrated the use of iron(III) triflate (Fe(OTf)₃) as an efficient catalyst for the Michael addition of N,N-dialkylanilines to nitrostyrenes under microwave irradiation in solvent-free conditions. researchgate.net This method offers a significant reduction in reaction time compared to previously established procedures. researchgate.net The reaction likely proceeds through the activation of the nitrostyrene by the Lewis acidic iron catalyst, followed by nucleophilic attack from the electron-rich aromatic ring of the N,N-dialkylaniline at the para position.

Table 2: Fe(OTf)₃-Catalyzed Michael Addition of N,N-Dialkylanilines to Nitrostyrenes

| N,N-Dialkylaniline | Nitrostyrene | Product | Yield (%) |

| N,N-dimethylaniline | β-nitrostyrene | para-adduct | 92 |

| N,N-diethylaniline | β-nitrostyrene | para-adduct | 90 |

| N,N-dimethyl-m-toluidine | β-nitrostyrene | para-adduct | 88 |

| N,N-dimethyl-p-toluidine | β-nitrostyrene | ortho-adduct | 85 |

Data represents a selection of results from a study on Fe(OTf)₃ catalyzed Michael additions. researchgate.net

Radical-Mediated C–H Activationnih.govresearchgate.net

Radical-mediated C-H activation presents an alternative and powerful strategy for the functionalization of organic molecules. nih.gov These reactions often proceed through pathways distinct from traditional ionic or organometallic mechanisms, offering complementary reactivity. nih.gov In the case of N,N-dialkylanilines, radical-mediated processes can be initiated through various means, including photoredox catalysis. researchgate.net

One example involves the radical cyclization of N,N-dimethylaniline with N-phenyl maleimide. researchgate.net This transformation is proposed to proceed via a hydrogen atom transfer (HAT) mechanism, where a radical initiator abstracts a hydrogen atom from the methyl group of N,N-dimethylaniline, generating an α-amino radical. researchgate.net This radical intermediate can then undergo further reactions, such as addition to an acceptor molecule.

Another relevant process is the N-demethylation of N,N-dimethylanilines, which can occur through a radical-mediated pathway. researchgate.net For instance, the reaction of N,N-dimethylanilines with nonheme iron(IV)-oxo complexes is proposed to proceed via an electron transfer-proton transfer (ET-PT) mechanism, where the rate-determining step is the proton transfer from the N,N-dimethylaniline radical cation to give an α-aminomethyl radical. researchgate.net This radical can then be further oxidized to an iminium ion, which is subsequently hydrolyzed to yield the N-demethylated product and formaldehyde (B43269). researchgate.net

Proposed Reaction Mechanisms for Derivatives and Analogues

The reactivity of this compound and its analogues is a subject of significant mechanistic investigation. Understanding the pathways through which these compounds react is crucial for the development of new synthetic methodologies. Key areas of study include N-alkylation and palladium-catalyzed C-H functionalization, with proposed mechanisms often involving distinct intermediates and catalytic cycles.

Acetal Intermediate Formation in N-Methylation

The N-methylation of aromatic amines, including derivatives of this compound, can be achieved using various C1 sources like paraformaldehyde or methanol (B129727), often facilitated by a catalyst. acs.orgnih.govnih.gov Mechanistic studies suggest that when using paraformaldehyde, the reaction may proceed through the formation of an acetal intermediate before the C-N bond is formed. acs.org

In a proposed pathway for copper-catalyzed N-methylation, paraformaldehyde, which decomposes to formaldehyde at higher temperatures, reacts with the amine. acs.org A key intermediate in this process is formed, leading to the final N-methylated product. The development of efficient catalysts, such as those based on ruthenium or iridium, allows for the N-methylation of a variety of aniline derivatives using methanol as the C1 source. nih.govnih.govacs.org For instance, aniline derivatives with electron-donating groups in the para position have been shown to be more reactive than aniline itself in certain iridium-catalyzed systems. acs.org

Research has demonstrated the successful N-methylation of various substituted anilines. The following table summarizes the results for the N-methylation of different aniline derivatives using a nitrile-substituted NHC–Ru(II) complex with methanol.

Table 1: N-Methylation of Various Aniline Derivatives with Methanol

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methylaniline | 4-Methyl-N-methylaniline | >80 |

| 2-Methylaniline | 2-Methyl-N-methylaniline | 68-80 |

| 2,4-Dimethylaniline | 2,4-Dimethyl-N-methylaniline | 68-80 |

| 2,4,6-Trimethylaniline (B148799) | 2,4,6-Trimethyl-N-methylaniline | 68-80 |

Data sourced from studies on N-methylation catalyzed by nitrile-substituted NHC–Ru(II) complexes. nih.gov

Electrophilic Palladation Mechanisms in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in aniline derivatives represents an efficient strategy for molecular synthesis. Palladium-catalyzed C-H functionalization is a prominent method, and for aniline analogues, the mechanism is often proposed to involve electrophilic palladation. nih.govacs.org In this pathway, the palladium catalyst acts as an electrophile, and the C-H bond cleavage is thought to occur via an electrophilic mechanism. nih.gov

The general mechanism can involve several pathways after the initial C-H activation. One common sequence includes:

Amide-directed C-H activation: A directing group on the aniline derivative coordinates to the palladium center.

Oxidation: The resulting palladacycle is oxidized, often from Pd(II) to Pd(IV). nih.gov

Reductive Elimination: A new bond is formed (e.g., C-I or C-O), and the palladium center is reduced back to Pd(II). nih.gov

The specific mechanism, particularly the C-H cleavage step, can be influenced by the ligands attached to the palladium catalyst. acs.org For example, the use of mono-N-protected amino acids as ligands in certain C-H olefination reactions has been shown to accelerate the reaction, suggesting a change in the mechanism of C-H cleavage from electrophilic palladation to a proton abstraction pathway. acs.org

The reaction of N,N-dimethylaniline with ethyl acrylate using a Pd/S,O-ligand catalyst system provides a high yield of the para-olefinated product, demonstrating the utility of this approach. acs.org

Table 2: Palladium-Catalyzed para-Selective C-H Olefination of N,N-Dialkylanilines

| Aniline Derivative | Olefin | Product | Yield (%) |

|---|---|---|---|

| N,N-Diethylaniline | Methyl acrylate | 4a | 96 |

| N,N-Diethylaniline | Cyclohexyl acrylate | 4b | 85 |

| N,N-Diethylaniline | Phenyl acrylate | 4c | 91 |

| N,N-Diethylaniline | Methyl vinyl ketone | 4f | 74 |

Yields determined by 1H NMR analysis of the crude mixture. acs.org

This electrophilic approach allows for the derivatization of a diverse range of heterocyclic and aromatic compounds. nih.gov The process is atom-economical and avoids the need for pre-metalated substrates, making it a valuable tool in synthetic chemistry. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure and dynamics of N,N,3,4-tetramethylaniline. Both carbon-13 and nitrogen-15 (B135050) NMR techniques provide detailed information about the local electronic environments of the constituent atoms.

Carbon-13 NMR spectroscopy provides distinct signals for each unique carbon atom in a molecule, with the chemical shift of each signal being highly sensitive to the local electronic environment. udel.eduhuji.ac.il In this compound, the chemical shifts of the aromatic carbons are influenced by the electron-donating dimethylamino group and the methyl groups on the ring. The carbon atoms directly bonded to the nitrogen and the methyl-substituted carbons exhibit characteristic shifts that aid in their assignment. youtube.comoregonstate.edu The signals for the methyl carbons attached to the nitrogen and the ring also appear in distinct regions of the spectrum. rsc.org

The following table displays typical ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C=C (Aromatic) | 125-170 |

| C-N | 148.74 |

| C-CH₃ | 129.61, 126.32 |

| N-CH₃ | 41.18 |

| Ring-CH₃ | 20.28 |

Data sourced from multiple comparable substituted aniline (B41778) compounds.

Solid-state nitrogen-15 NMR spectroscopy is a sensitive probe of the electronic structure and dynamics at the nitrogen center in N,N-dimethylaniline derivatives. acs.orgwikipedia.org The chemical shift of the nitrogen-15 nucleus is not a single value but a tensor, with components (δ₁₁, δ₂₂, and δ₃₃) that describe the shielding in different directions. acs.orgnih.gov Studies on para-substituted N,N-dimethylanilines have shown that the isotropic chemical shift (the average of the tensor components) decreases as the electron-donating ability of the substituent increases. acs.orgnih.gov This effect is primarily due to changes in the δ₁₁ and δ₃₃ components, while δ₂₂ remains relatively constant. nih.gov

The geometry of the nitrogen atom, specifically its planarity, and the dynamics of nitrogen inversion also influence the ¹⁵N NMR spectrum. acs.org Quantum chemical calculations have indicated that for N,N-dimethylaniline derivatives with nearly planar nitrogen atoms, the effect of nitrogen inversion on the observed chemical shift tensor components is minimal. acs.org The nonplanarity of the dimethylamino group can be investigated through these calculations, providing a deeper understanding of the molecule's three-dimensional structure. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules like this compound. masterorganicchemistry.comresearchgate.net The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various bonds. The C-H stretching vibrations of the aromatic ring and the methyl groups typically appear in the 2850-3100 cm⁻¹ region. researchgate.net The C-N stretching vibration of the tertiary aromatic amine is also a key diagnostic peak. spectroscopyonline.com

Conjugation between the nitrogen lone pair and the phenyl ring π-electrons significantly influences the IR spectrum. nih.gov In N,N-dimethylaniline, the interaction between the nitrogen lone pair and the ring's pi electrons alters the electron distribution and bond strengths, leading to shifts in the vibrational frequencies of the ring modes. nih.gov The addition of two alkyl groups to the amino group in N,N-dimethylaniline changes the orientation of the nitrogen's pi electrons, affecting the electron-donating nature of the amino substituent. nih.gov

Raman spectroscopy offers advantages for studying certain molecular vibrations and can be enhanced through techniques like time-resolved resonance Raman (TRRR) and surface-enhanced Raman scattering (SERS). rsc.orgrsc.org

Time-resolved resonance Raman (TRRR) spectroscopy is particularly valuable for studying the structure of short-lived reactive intermediates, such as the radical cation of this compound. aip.orgresearchgate.net The radical cation of N,N-dimethylaniline and its derivatives has been investigated using TRRR, revealing a quinoidal-type conformation of the molecular framework that is nearly planar. aip.org The presence of methyl substituents on the phenyl ring helps to stabilize this conformation. aip.org Analysis of the Raman enhancements suggests that the quinoidal character of the radical structure is significantly reduced in the resonant excited state. aip.org The spectra of the N,N-dimethylaniline radical cation show a notable similarity to that of the biphenyl (B1667301) radical cation, indicating a comparable chromophore structure and distortion in the excited state. aip.org This technique has been instrumental in detecting and characterizing the transient N,N-dimethylaniline radical cation, a long-sought-after intermediate in its electrochemical oxidation. nih.gov

Raman Spectroscopy (Time-Resolved Resonance Raman, Surface-Enhanced Raman Scattering (SERS))

Monitoring Redox Processes at Electrode Interfaces

The study of redox processes at electrode interfaces is crucial for understanding the electrochemical behavior of this compound. Techniques such as spectroelectrochemistry, which combines electrochemical methods with spectroscopy, provide real-time insights into the changes occurring at the electrode surface. For instance, in situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS) have been effectively used to study the anodic oxidation of similar compounds like N-methylaniline. conicet.gov.ar These methods help in elucidating structural changes during redox switching. conicet.gov.ar

The oxidation of N-substituted anilines often involves the formation of dimers through different coupling mechanisms, such as head-to-tail and tail-to-tail coupling. conicet.gov.ar The electrochemical environment, including the electrode material and the composition of the electrolyte, significantly influences these processes. researchgate.net The use of surface-enhanced Raman scattering (SERS) active electrodes can provide detailed information about the species at the electrode surface without the need for labeling or resonance enhancement. researchgate.netnih.gov

Advanced techniques like operando X-ray Emission Spectroscopy (XES) are also emerging as powerful tools for monitoring redox processes in real-time, offering insights into the changes in the chemical state of active elements during electrochemical reactions. nih.gov These methods are invaluable for understanding the intricate redox chemistry of compounds like this compound at electrode interfaces.

Identification of Transient Soluble Species

The identification of transient soluble species is a key aspect of understanding the reaction mechanisms of this compound during electrochemical processes. Spectroelectrochemical methods are particularly adept at detecting and characterizing these short-lived intermediates. For example, in the study of N-methylaniline oxidation, transient species such as cation radicals and dimers like N,N'-dimethyl-4-aminodiphenylamine (DMADA) and N,N'-dimethylbenzidine (DMBz) have been identified. conicet.gov.ar

Time-resolved Raman spectroscopy, especially when combined with SERS, allows for the real-time identification of transient soluble species at low concentrations near the electrode surface. nih.gov This technique has been successfully applied to study the reversible oxidation of 4,N,N-trimethylaniline (TMA), a structurally related compound, demonstrating its potential for elucidating the electrocatalytic reactions of this compound. nih.gov The ability to monitor these species provides a deeper understanding of the reaction pathways and the factors that influence them.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Conjugation Studies, Energy Gap Determination)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals. masterorganicchemistry.com

For conjugated systems, as the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). libretexts.orgmasterorganicchemistry.comlibretexts.org This principle is crucial for understanding how the structure of this compound, with its substituted aromatic ring, influences its electronic properties. The presence of auxochromic groups, such as the dimethylamino group and methyl groups, can also affect the position and intensity of the absorption bands.

In addition to π-π* transitions, which are characteristic of conjugated systems, n-π* transitions can also occur if non-bonding electrons are present, such as the lone pair on the nitrogen atom. libretexts.org These transitions are typically weaker and occur at longer wavelengths than π-π* transitions. libretexts.org By analyzing the UV-Vis spectrum of this compound, valuable information about its conjugation, electronic transitions, and the energy gap can be determined.

Chromatographic Techniques and Coupled Systems

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. epa.govsincerechemical.com The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to a spectral library or a standard. epa.govsincerechemical.com

For purity validation, GC-MS can detect and quantify impurities present in a sample of this compound. The method's high sensitivity and specificity make it ideal for this purpose. researchgate.netresearchgate.net Optimization of parameters such as the type of capillary column and the temperature program is crucial for achieving good separation and accurate results. researchgate.net

Table 1: GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Recommended Condition |

|---|---|

| Column | SE-54 Fused Silica, 30 m x 0.25 mm epa.gov |

| Carrier Gas | Helium epa.gov |

| Detection | Mass Spectrometry (MS) epa.govresearchgate.net |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of target analytes epa.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity determination of non-volatile or thermally labile compounds. thermofisher.com For this compound, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

The purity of this compound can be assessed by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks gives a measure of the purity. HPLC methods can be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) to ensure reliable results. ptfarm.pl

Table 2: Typical HPLC Conditions for Aromatic Amine Separation

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl) ptfarm.pl |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or formic acid) sielc.comptfarm.pl |

| Detection | UV at a specific wavelength ptfarm.pl |

| Flow Rate | ~1 mL/min |

| Injection Volume | 10-20 µL |

UPLC-MS for Aromatic Amine Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC-MS, including higher resolution, faster analysis times, and increased sensitivity. sciex.com This technique is particularly well-suited for the analysis of complex mixtures of aromatic amines. nih.gov

In UPLC-MS, the high separation power of UPLC is combined with the selective and sensitive detection capabilities of MS. nih.gov This allows for the accurate identification and quantification of this compound and other related aromatic amines, even at trace levels. nih.gov The use of tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific precursor-to-product ion transitions. sciex.comnih.gov This methodology is valuable for a wide range of applications, from environmental monitoring to quality control in industrial processes. d-nb.info

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. For a novel or synthesized compound like this compound, this analysis is crucial for verifying its empirical and molecular formula, thereby confirming its identity and purity. The most common method for determining the percentages of carbon (C), hydrogen (H), and nitrogen (N) in organic compounds is combustion analysis.

In this process, a precisely weighed sample of the substance is combusted in an excess of oxygen. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. From the masses of these products, the percentage composition of each element in the original sample can be calculated.

Theoretical Composition

The molecular formula for this compound is C₁₀H₁₅N. Based on the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and nitrogen (≈14.007 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 149.24 g/mol . nih.govnih.govsigmaaldrich.comnih.gov The expected percentages for each element are presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 80.48% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 10.13% |

Note: Percentages are calculated based on a total molecular weight of 149.237 u.

Research Findings

In practice, experimental results from elemental analysis are compared against these theoretical values. A close correlation between the experimental and theoretical percentages is a strong indicator of the sample's purity. For publication in peer-reviewed chemical literature, it is a widely accepted standard that experimental elemental analysis values must be within ±0.4% of the calculated theoretical values. nih.gov

While specific research reports detailing the experimental elemental analysis of this compound are not broadly available in surveyed literature, the characterization of any newly synthesized batch of this compound would necessitate such an analysis. The findings would be presented in a format similar to the table below, which serves as a template for reporting such data.

Table 2: Representative Experimental Elemental Analysis Data

| Analysis | Theoretical %C | Found %C | Theoretical %H | Found %H | Theoretical %N | Found %N |

|---|

Note: "Value" indicates where experimentally determined percentages would be reported. The deviation of these found values from the theoretical percentages would be used to assess the purity of the sample.

Theoretical and Computational Chemistry of N,n,3,4 Tetramethylaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of N,N,3,4-tetramethylaniline. These computational approaches allow for the prediction of molecular properties that are often difficult to measure experimentally.

Semi-Empirical (AM1) and Density Functional Theory (DFT) Studies

Computational studies of aniline (B41778) derivatives frequently employ a combination of semi-empirical and Density Functional Theory (DFT) methods to analyze their structure and electronic properties.

Semi-Empirical (AM1) Method: Austin Model 1 (AM1) is a semi-empirical method that simplifies Hartree-Fock theory by using parameters derived from experimental data, offering a computationally cost-effective way to study molecular systems. wikipedia.orguni-muenchen.de It is an improvement upon the MNDO model, designed to reduce the repulsion between atoms at close distances. wikipedia.org AM1 has been successfully used to calculate properties like ionization potentials and bond dissociation enthalpies for aniline-type compounds. researchgate.net While generally providing satisfactory results, it is noted that non-bonded interactions are typically more repulsive in AM1 compared to its successor, PM3. researchgate.net

Density Functional Theory (DFT): DFT has become a standard method for studying aniline derivatives, offering a high level of accuracy. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p). This level of theory has been effectively applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of structurally similar molecules like 3,4-dimethoxyaniline (B48930) and 3,4-dimethylanisole. nih.govresearchgate.net These studies provide a reliable framework for understanding the electronic behavior of the 3,4-dimethyl substitution pattern on the aniline ring.

Analysis of Molecular Orbital Energies (HOMO/LUMO) and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic transitions. masterorganicchemistry.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. reddit.com

In molecules like this compound, the HOMO is typically located over the benzene (B151609) ring and the nitrogen atom of the dimethylamino group. The LUMO, conversely, is distributed across the aromatic ring. This distribution facilitates an intramolecular charge transfer from the electron-donating dimethylamino group to the aromatic ring upon electronic excitation. For the related compound 3,4-dimethylanisole, the HOMO-LUMO energy gap calculated at the B3LYP/6-311++G(d,p) level provides insight into this charge transfer character. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound (3,4-dimethylanisole) Data serves as an estimate for this compound.

| Parameter | Energy (eV) |

| EHOMO | -5.45 |

| ELUMO | -0.55 |

| Energy Gap (ΔE) | 4.90 |

Source: Adapted from computational studies on 3,4-dimethylanisole. researchgate.net

Dipole Moments, Chemical Hardness, and Softness

Global reactivity descriptors derived from HOMO and LUMO energies, such as dipole moment, chemical hardness, and softness, further characterize the molecule's stability and reactivity.

Chemical Hardness (η) and Softness (S): Chemical hardness and softness are concepts that describe the resistance of a molecule to change its electron configuration. Hardness (η) is defined as half the energy gap between the HOMO and LUMO (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. Softness (S) is the reciprocal of hardness (S = 1 / η). Therefore, molecules with a small energy gap are considered "soft" and more reactive.

Table 2: Calculated Global Reactivity Descriptors Conceptual values based on principles of quantum chemistry.

| Parameter | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Propensity for charge transfer |

Ionization Potential and Local Reactivity Potential (Fukui Indices)

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). Semi-empirical methods like AM1 have demonstrated good performance in calculating ionization potentials for various aniline derivatives. researchgate.net

Local Reactivity (Fukui Indices): While global descriptors like hardness provide a general picture of reactivity, Fukui indices offer insight into local reactivity, identifying specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. These indices are calculated from changes in electron density and are a powerful tool in DFT for predicting reaction regioselectivity.

Conformational Analysis and Internal Rotation Dynamics

The three-dimensional structure and flexibility of this compound are largely dictated by the rotational freedom around the C(aromatic)–N bond and the steric interactions of the four methyl groups.

Steric Effects of Methyl Groups on Molecular Conformation

The methyl groups have a profound impact on the molecule's conformation. The two methyl groups on the nitrogen atom and the two on the aromatic ring at positions 3 and 4 introduce significant steric hindrance.

This steric crowding influences the orientation of the dimethylamino group relative to the benzene ring. In N,N-dimethylaniline, there is a balance between the electronic stabilization gained from a planar conformation (which maximizes overlap between the nitrogen lone pair and the ring's π-system) and the steric repulsion between the N-methyl groups and the ortho hydrogen atoms. This typically results in a slightly pyramidalized nitrogen atom and a twisted arrangement of the dimethylamino group.

In this compound, the methyl group at position 3 introduces additional steric strain, which likely forces the dimethylamino group to adopt an even more twisted conformation to minimize repulsive interactions. This twisting reduces the p-π conjugation between the nitrogen lone pair and the aromatic ring. Such steric inhibition of resonance is a well-documented phenomenon in heavily substituted anilines, affecting their electronic properties, such as basicity and dipole moment. stackexchange.com The barrier to rotation around the C-N bond, which can be studied by dynamic NMR spectroscopy, is a key parameter that quantifies this steric effect. montana.eduresearchgate.net

Influence on Nitrogen Hybridization and Electron Density Distribution

The electronic structure of this compound is profoundly influenced by the interplay between the dimethylamino group and the substituted benzene ring. Computationally, the nitrogen atom in the dimethylamino group is characterized by a hybridization state that is intermediate between sp³ and sp², but closely approaching sp² geometry. This near-planar arrangement around the nitrogen allows for effective overlap between the nitrogen's lone pair p-orbital and the π-electron system of the aromatic ring. This p-π conjugation, or resonance, delocalizes the lone pair electrons into the ring, which is a key feature of N,N-dialkylanilines.

Unlike isomers such as N,N,2,6-tetramethylaniline, where steric hindrance from the ortho-methyl groups forces the dimethylamino group to rotate out of the plane of the ring, this compound lacks these ortho substituents. rsc.orgnih.gov The absence of this steric inhibition of resonance allows the nitrogen lone pair to be significantly delocalized. rsc.org This delocalization reduces the electron density on the nitrogen atom itself while increasing it on the aromatic ring, particularly at the ortho and para positions relative to the amino group.

The methyl groups at the 3- and 4-positions on the ring further modify the electron density distribution through their inductive effects. As electron-donating groups, they push additional electron density into the ring, augmenting the effect of the amino group. DFT-based calculations, such as Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), can precisely map this distribution. tci-thaijo.org These maps typically show a high electron density on the nitrogen atom, though reduced by resonance, and a significant accumulation of negative charge (higher electron density) on the carbon atoms at the ortho (positions 2 and 6) and para (position 1, bearing the amino group) positions of the ring.

Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy)

Quantum chemical methods are frequently employed to calculate the gas-phase enthalpy of formation. libretexts.org Common approaches include:

Atomization Method: The total electronic energy of the optimized molecular structure is calculated at a high level of theory. The enthalpy of formation is then derived by subtracting the sum of the calculated electronic energies of the constituent atoms and adding their experimental enthalpies of formation.

Isodesmic Reactions: This more robust method involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. nih.gov By using known experimental ΔH°f values for the other species in the balanced reaction, the unknown ΔH°f of the target molecule can be calculated with high accuracy, as systematic errors in the computational method tend to cancel out.

Once the enthalpy of formation is known, the Gibbs free energy of formation can be calculated using the fundamental thermodynamic equation:

ΔG°f = ΔH°f - TΔS°

The standard absolute entropy (S°) is determined computationally via statistical thermodynamics. researchgate.net This involves calculating the vibrational frequencies of the molecule from the second derivative of the energy. These frequencies, along with the molecule's rotational constants and molecular mass, are used to compute the translational, rotational, and vibrational contributions to the total entropy. researchgate.net

The following table outlines the general computational approach to determining these properties.

| Thermodynamic Property | Computational Method | Key Inputs |

| Enthalpy of Formation (ΔH°f) | High-level quantum chemical calculations (e.g., G4, CBS-QB3) using methods like isodesmic reactions or atomization schemes. nih.govresearchgate.net | Optimized molecular geometry, electronic energy, experimental ΔH°f of reference compounds. |

| Entropy (S°) | Statistical thermodynamics based on quantum chemical calculations. The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. | Optimized molecular geometry, vibrational frequencies, molecular mass, electronic state degeneracy. |

| Gibbs Free Energy (ΔG°f) | Calculated from the standard enthalpy and entropy of formation at a given temperature (typically 298.15 K) using the equation ΔG°f = ΔH°f - TΔS°. nih.gov | Calculated ΔH°f, calculated S°, and temperature (T). |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling provides a powerful tool for elucidating the complex mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is the predominant method used to explore potential energy surfaces (PES) and identify reaction pathways for processes such as oxidation, which is a common reaction for N,N-dimethylanilines. nih.govmdpi.com

The modeling of a reaction pathway, for instance, the N-demethylation via oxidation, typically involves the following steps:

Reactant and Product Optimization: The geometric structures of the reactants (e.g., this compound and an oxidant like a cytochrome P-450 model) and the final products are optimized to find their lowest energy conformations. nih.gov

Transition State (TS) Search: A search is conducted for the transition state structure connecting the reactants and products. A TS is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used for this search.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Energy Barrier Calculation: The activation energy, or energy barrier, for the reaction is calculated as the difference in energy between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactant and product, confirming that the located TS correctly connects the intended species.

For this compound, oxidation is believed to proceed via an initial single-electron transfer (SET) from the electron-rich amine to the oxidant, forming a radical cation. nih.gov Subsequent steps can involve proton loss from one of the N-methyl groups, leading to the formation of an iminium cation intermediate and ultimately N-demethylation. mdpi.com Computational modeling can map the energy profile of this entire process, identifying the rate-determining step by finding the highest energy barrier in the pathway. researchgate.net

Molecular Basicity Quantification using Conceptual DFT

The basicity of an amine, quantified by its pKa value, is a direct reflection of the availability of the nitrogen lone pair to accept a proton. Conceptual DFT provides a framework for correlating electronic structure properties with chemical reactivity, including basicity. This approach avoids the computationally expensive task of explicitly modeling the protonation reaction and solvation energies.

Instead of direct calculation, basicity can be predicted by establishing a quantitative relationship between experimental pKa values and calculated DFT descriptors for a series of related compounds. Key descriptors for amine basicity include:

Molecular Electrostatic Potential (MEP): The MEP at the nitrogen nucleus (or the minimum MEP value near the lone pair) is a powerful descriptor. A more negative MEP value indicates a region of greater electron richness, suggesting a stronger attraction for a proton and thus higher basicity.

Natural Atomic Orbital (NAO) Energy: The energy of the nitrogen lone pair orbital, as determined by Natural Bond Orbital (NBO) analysis, can also be correlated with basicity. A higher energy NAO is more readily donated, implying stronger basicity.

Global Reactivity Descriptors: Properties like ionization potential, chemical hardness, and electronegativity can also be incorporated into predictive models. tci-thaijo.org

Studies on a wide range of tertiary anilines have shown a strong linear correlation between these calculated descriptors and experimental pKa values. While data for this compound is not explicitly published, data for structurally similar compounds can be used to illustrate the principle.

The following interactive table presents DFT-calculated descriptors and experimental pKa values for related aniline derivatives, demonstrating the correlations used to predict basicity.

| Compound | Experimental pKa | MEP on N (a.u.) | N Valence NAO Energy (a.u.) |

| N,N,3-Trimethylaniline | 4.66 | -18.375 | -0.681 |

| 4-Ethyl-N,N-dimethylaniline | 4.69 | -18.376 | -0.677 |

| 4-Butyl-N,N-dimethylaniline | 4.62 | -18.376 | -0.677 |

Data sourced from a computational study on molecular basicity. nih.gov

By calculating these descriptors for this compound and fitting them into the established correlation, its pKa value can be accurately estimated. The electron-donating effects of both the 3- and 4-methyl groups are expected to increase the electron density on the nitrogen (making the MEP more negative) compared to N,N-dimethylaniline, thus predicting it to be a slightly stronger base.

Applications in Advanced Materials Science and Catalysis

Plasma Polymerization of N,N,3,5-Tetramethylaniline Thin Films

Plasma polymerization is a technique utilized for creating uniform, defect-free thin films from organic materials. osti.gov This method has been successfully applied to N,N,3,5-tetramethylaniline to produce thin polymeric films with interesting optical and electrical properties. osti.govmdpi.com The resulting films are often pinhole-free, chemically inert, and adhere strongly to various substrates. mdpi.com

Thin films of poly(N,N,3,5-tetramethylaniline) (PPTMA) have been deposited on glass substrates at room temperature. osti.gov The primary method for this deposition is a capacitively coupled plasma polymerization system, which uses N,N,3,5-tetramethylaniline (TMA) as the precursor monomer. osti.gov

Characterization of these films involves several analytical techniques:

Infrared (IR) Spectroscopy: Used to analyze the chemical structure of the resulting polymer. osti.gov

Elemental Analysis: Determines the elemental composition of the films. osti.gov

UV-visible (UV-vis) Spectroscopy: Reveals information about the electronic structure and conjugation within the polymer matrix. osti.gov

These characterization methods have confirmed that the plasma polymerization process results in a polymeric material that retains conjugated pathways within its structure. osti.gov

The optical properties of plasma-polymerized N,N,3,5-tetramethylaniline thin films are a key area of investigation. Analysis using UV-vis spectroscopy indicates the presence of conjugation within the polymer matrix. osti.gov

A crucial optical parameter is the energy gap (Eg), which determines the electronic and optical behavior of a material. scirp.orgmdpi.com For PPTMA thin films, the indirect energy gap has been found to vary between 1.49 eV and 1.86 eV, with the specific value being dependent on the thickness of the film. osti.gov This variation in the energy gap is a common phenomenon in thin films, where film thickness can influence the optical band gap. aaru.edu.jo The presence of an indirect band gap suggests that the material may be suitable for certain optoelectronic applications. scirp.org The decrease in the energy gap with changes in physical parameters like temperature can be attributed to the delocalization of π electrons. sapub.org

| Property | Value | Influencing Factor |

| Indirect Energy Gap | 1.49 - 1.86 eV | Film Thickness |

This interactive table summarizes the key optical property of plasma-polymerized N,N,3,5-tetramethylaniline thin films.

The electrical characteristics of PPTMA thin films have been determined through current density-voltage measurements. osti.gov These studies indicate that the dominant conduction mechanism in these films is Space Charge-Limited Conduction (SCLC). osti.gov

The activation energy, which represents the energy barrier that charge carriers must overcome for conduction, has been calculated for the SCLC region. The films exhibit two distinct activation energies in different temperature ranges:

Lower Temperature Region: 0.21 ± 0.05 eV osti.gov

Higher Temperature Region: 0.93 ± 0.08 eV osti.gov

This behavior suggests the presence of gap states near the valence and conduction bands. osti.gov The activation energy at higher temperatures may correspond to the middle of the energy gap. osti.gov

| Parameter | Value (eV) | Temperature Region |

| Activation Energy | 0.21 ± 0.05 | Lower |

| Activation Energy | 0.93 ± 0.08 | Higher |

This interactive table presents the activation energies for conduction in plasma-polymerized N,N,3,5-tetramethylaniline thin films.

Utilization as a Reagent or Catalyst in Organic Synthesis

Tertiary aromatic amines, such as N,N-dimethylaniline, are widely used in organic synthesis, often acting as catalysts or reaction accelerators. youtube.com Their basicity and nucleophilic character allow them to participate in various reactions.

While direct evidence for the use of N,N,3,4-tetramethylaniline in the polymerization of glycol methacrylate (B99206) is not found in the provided search results, the role of similar tertiary amines in methacrylate polymerization is well-documented. For instance, N,N,N',N'-tetramethylethylenediamine (TMED), a tertiary amine, is used as a catalyst or accelerator in the polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMEM). nih.gov Tertiary amines can increase the kinetics of the polymerization reaction. nih.gov In many free-radical polymerization systems, particularly those initiated by peroxide systems at room temperature, a tertiary amine acts as a component of the redox initiation system, accelerating the decomposition of the peroxide to generate radicals and initiate polymerization. Given its structural similarity to known accelerators like N,N-dimethylaniline, it is plausible that this compound could function in a similar capacity to promote the polymerization of monomers like glycol methacrylate.

Use in Near-Infrared (NIR)-Activated Charge Transfer Complexes for Photothermal Polymerization

Donor-acceptor systems featuring charge transfer characteristics are crucial for developing near-infrared (NIR) emitting molecules. nih.gov These systems can overcome the energy gap law, which often limits the efficiency of NIR emitters. nih.gov The design of such systems involves creating a charge transfer between donor and acceptor moieties, which can be achieved through-space (TSCT) to minimize issues like red-shifted emissions and large singlet-triplet energy gaps. rsc.org This approach is particularly beneficial for achieving deep-blue and blue emissions. rsc.org

For instance, novel NIR-activatable photosensitizers, such as iridium(III) complexes, have been developed for applications like photodynamic therapy (PDT). rsc.org These complexes can be activated by NIR light, which offers deeper tissue penetration and lower toxicity. rsc.org Similarly, the development of organic near-infrared (NIR) emitting molecules has gained significant attention for their potential in biomedical and quantum technologies. nih.gov

Charge-transfer complexes are formed when an electron donor molecule reacts with an electron acceptor molecule. nih.gov The resulting complex often exhibits a characteristic color, indicating the charge transfer. nih.gov This principle is utilized in various materials, including those for photothermal applications where light energy is converted into heat.

Although not explicitly mentioning this compound, the synthesis of polymers for photothermal therapy highlights the importance of developing new photothermal agents. nih.gov The strategy of polymerizing small molecules is a feasible approach to increase the variety and quantity of materials for such applications. nih.gov Given that N,N-dimethylaniline, a closely related compound, is used in curing acrylic resins, it is plausible that this compound could be explored for similar polymer-based applications. chemicalbook.com

Intermediate in the Synthesis of Dyes, Pigments, and Organic Compounds

Substituted anilines, including N,N-dimethylaniline, are fundamental intermediates in the manufacturing of dyes and pigments. nih.govsciencemadness.orgbritannica.com The historical development of synthetic dyes is closely tied to the chemical modification of aniline (B41778) and its derivatives. britannica.com For example, the reaction of aniline with various reagents led to the discovery of fuchsine and aniline blue. britannica.com It was later discovered that the presence of toluidine (a methylaniline) was necessary for the production of these dyes, highlighting the importance of substituted anilines. britannica.com

N,N-dimethylaniline itself is a key intermediate for producing vanillin, Michler's ketone, and various dyes such as methyl violet. chemicalbook.com The synthesis of many dyes involves the coupling of different aromatic intermediates, and substituted anilines are a critical class of these building blocks. sciencemadness.org The functional groups on the aniline ring, such as the methyl groups in this compound, can influence the color and properties of the final dye. primescholars.com

Beyond dyes, this compound serves as an intermediate in the synthesis of other organic compounds. For instance, it can be a building block for creating more complex molecules with specific functionalities. The synthesis of N-substituted 3,4-diarylpyrroles, which have shown cytotoxic activity, involves the condensation of a phenacyl halide with a primary amine and a phenylacetaldehyde, demonstrating how amine derivatives are used to build complex heterocyclic structures. rsc.org

Applications in Polymer and Resin Production